molecular formula C5H7NO B1588766 3-Oxopentanenitrile CAS No. 33279-01-5

3-Oxopentanenitrile

Cat. No.: B1588766
CAS No.: 33279-01-5
M. Wt: 97.12 g/mol
InChI Key: KOYWUYIBEXFRFH-UHFFFAOYSA-N
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Description

3-Oxopentanenitrile is a chemical compound with the molecular formula C5H7NO . It has an average mass of 97.115 Da and a monoisotopic mass of 97.052765 Da . It is also known by other names such as 1-Cyanobutan-2-one and 2-butanone cyanide .


Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been reported . This reaction leads to the formation of 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The linear formula of the compound is C5H7NO .

Scientific Research Applications

1. Application in Arsenite Oxidation

3-Oxopentanenitrile, through its derivatives, contributes to the field of environmental chemistry. For instance, a study focused on arsenite oxidation revealed that the production of reactive oxidizing species during the photolysis of nitrite or nitrate leads to the oxidation of arsenite to arsenate. This process, which significantly contributes to environmental remediation, can be linked to the chemical behaviors of compounds related to this compound (Kim et al., 2014).

2. Role in Photocatalysis

This compound and its variants have been used in photocatalysis. For instance, studies on (oxy)nitride materials, which may include derivatives of this compound, showcase their importance in various industrial fields like photovoltaic and photocatalytic industries due to their exceptional optical properties (Xie & Hintzen, 2013).

3. Synthesis of Pharmaceutical Intermediates

This compound has been utilized in the synthesis of pharmaceutical intermediates. A study demonstrated the efficient chemo-enzymatic synthesis of (R)-3-hydroxypentanenitrile with high enantiomeric excess, a compound of significant interest in pharmaceutical chemistry, starting from this compound (Kawano et al., 2012).

4. Environmental Remediation

In environmental remediation, graphitic carbon nitride-based photocatalysts, possibly including derivatives of this compound, have been extensively studied. These photocatalysts are crucial in water splitting, environmental decontamination, and bacteria disinfection, addressing pressing global environmental issues (Ong et al., 2016).

5. Enhancing Oil Recovery

This compound and related compounds have shown potential in enhancing oil recovery. Studies indicate their role in modifying wettability in oil-wet porous media, significantly impacting the efficiency of oil extraction processes (Wang et al., 2019).

Safety and Hazards

3-Oxopentanenitrile is toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Mode of Action

It is known that nitrile-containing compounds can undergo various types of reactions, including cycloaddition .

Biochemical Pathways

The biochemical pathways affected by 3-Oxopentanenitrile are currently unknown. Given the lack of research on this compound, it is difficult to predict which pathways it might influence. It is known that nitrile-containing compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .

Properties

IUPAC Name

3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYWUYIBEXFRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432770
Record name 3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33279-01-5
Record name 3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 3-oxopentanenitrile?

A1: this compound is an organic compound with the molecular formula C5H7NO. It features a nitrile group (-C≡N) and a ketone group (C=O) on a 5-carbon backbone.

Q2: How is this compound synthesized?

A2: One established synthetic route involves a multi-step process starting from acetone. This includes the conversion of acetone to pinacol, followed by transformation to pinacolone and subsequent chlorination to α-chloropinacolone. Finally, reaction of α-chloropinacolone with sodium cyanide yields this compound. []

Q3: What are the key reactions this compound undergoes?

A3: this compound is a versatile building block in organic synthesis, participating in various reactions:

    Q4: Are there computational studies on the reactivity of this compound?

    A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the Diels-Alder reactions of α-cyano α,β-unsaturated ketones, including derivatives of this compound, with 2-methyl-1,3-butadiene. [] These studies provided insights into the reaction mechanism, reactivity trends, and regioselectivity.

    Q5: How does the structure of this compound impact its reactivity?

    A5: The presence of both the electron-withdrawing nitrile and ketone groups significantly influences the reactivity of this compound.

      Q6: What are the potential applications of this compound and its derivatives?

      A6: While this compound itself may not have direct applications, its synthetic versatility makes it a valuable precursor for various compounds. For instance, derivatives like 3-amino-5-tert-butylisoxazole, accessible from this compound, hold potential as building blocks in pharmaceutical and agrochemical research. [, ] Additionally, the ability to access chiral alcohols through enzymatic reduction opens doors for the synthesis of enantiomerically pure pharmaceuticals. [, ]

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